An In-depth Technical Guide to 2-(Oxiran-2-yl)pyridine: Properties, Reactivity, and Applications in Drug Development
An In-depth Technical Guide to 2-(Oxiran-2-yl)pyridine: Properties, Reactivity, and Applications in Drug Development
Introduction: The Strategic Importance of 2-(Oxiran-2-yl)pyridine
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and metal coordination make it a privileged structure in drug design.[1] When functionalized with a reactive epoxide ring at the 2-position, as in 2-(oxiran-2-yl)pyridine, the resulting molecule becomes a highly versatile and valuable building block for creating complex molecular architectures.
This guide provides an in-depth technical overview of 2-(oxiran-2-yl)pyridine, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and strategic application. The core value of this synthon lies in the predictable, yet tunable, reactivity of the strained oxirane ring, which, when opened by various nucleophiles, provides a direct route to chiral β-amino alcohols and other key intermediates. These products are integral to the synthesis of a wide range of biologically active compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis. The properties of 2-(oxiran-2-yl)pyridine are summarized below. Note that while experimental data for some properties are limited, computed values provide reliable estimates for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | PubChem[3] |
| Molecular Weight | 121.14 g/mol | PubChem[3] |
| CAS Number | 55967-94-7 | ChemSrc[4] |
| Appearance | Colorless to yellow liquid (predicted) | General |
| Boiling Point | N/A (Decomposition may occur) | ChemSrc[4] |
| Density | N/A | ChemSrc[4] |
| logP | 1.15290 (Computed) | ChemSrc[4] |
| PSA (Polar Surface Area) | 25.42 Ų (Computed) | ChemSrc[4] |
| SMILES | C1C(O1)C2=CC=CC=N2 | PubChem[3] |
Spectroscopic Signature: The structural features of 2-(oxiran-2-yl)pyridine give rise to a distinct NMR spectrum. While a publicly available spectrum is not readily accessible, the expected chemical shifts can be predicted based on the electronic environment of the protons.
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¹H NMR: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.7 ppm). The proton at the C6 position, adjacent to the nitrogen, will be the most deshielded. The protons of the oxirane ring will appear further upfield. The methine proton (CH) adjacent to both the pyridine ring and the oxygen atom will likely be a multiplet around δ 3.8-4.2 ppm. The two diastereotopic methylene protons (CH₂) of the epoxide will appear as distinct multiplets, likely in the δ 2.8-3.4 ppm range.
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¹³C NMR: The carbons of the pyridine ring will resonate in the δ 120-150 ppm region, with the carbon attached to the epoxide (C2) and the carbon adjacent to the nitrogen (C6) being significantly influenced by the heteroatom. The two carbons of the oxirane ring are expected in the δ 45-60 ppm range.
Synthesis of 2-(Oxiran-2-yl)pyridine
The most common and efficient laboratory syntheses of 2-(oxiran-2-yl)pyridine start from readily available precursors such as 2-vinylpyridine or 2-pyridinecarboxaldehyde.
Route 1: Epoxidation of 2-Vinylpyridine
This is a direct and widely used method involving the oxidation of the vinyl group's double bond. Various epoxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice due to its reactivity and selectivity.
Diagram 1: Epoxidation of 2-Vinylpyridine. A straightforward synthesis.
Experimental Protocol: Synthesis via Epoxidation
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Dissolution: Dissolve 2-vinylpyridine (1.0 equiv) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 1.1-1.5 equiv) in CH₂Cl₂. Add this solution dropwise to the cooled 2-vinylpyridine solution over 30-60 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions or decomposition.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to destroy excess peroxide, followed by a wash with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
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Purification: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(oxiran-2-yl)pyridine.
Route 2: From 2-Pyridinecarboxaldehyde
An alternative approach involves the Corey-Chaykovsky reaction, where a sulfur ylide is used to convert the aldehyde into the corresponding epoxide.
Diagram 2: Corey-Chaykovsky epoxidation. An alternative to direct oxidation.
Chemical Reactivity: The Ring-Opening Cascade
The reactivity of 2-(oxiran-2-yl)pyridine is dominated by the nucleophilic ring-opening of the strained three-membered epoxide. The presence of the adjacent pyridine ring introduces significant electronic effects that govern the regioselectivity of this reaction. The pyridine ring is electron-withdrawing, which influences the stability of potential cationic intermediates in acid-catalyzed reactions and polarizes the C-O bonds of the epoxide.
Regioselectivity of Nucleophilic Attack
The nucleophilic attack can, in principle, occur at either of the two carbons of the oxirane ring (Cα or Cβ).
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Cα: The carbon directly attached to the pyridine ring.
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Cβ: The terminal methylene carbon of the epoxide.
The outcome of the reaction is highly dependent on the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile.
Under Basic or Neutral Conditions (Sₙ2-type mechanism): Strong, unhindered nucleophiles will preferentially attack the sterically less hindered carbon, which is Cβ . This is a classic Sₙ2-type reaction where steric hindrance is the dominant controlling factor. This pathway leads to the formation of β-substituted alcohols.
Under Acidic Conditions (Sₙ1-like mechanism): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. This enhances the electrophilicity of the ring carbons. The electron-withdrawing pyridine ring destabilizes a potential carbocation at the adjacent Cα position. However, if a carbocation were to form, it would be more stable at the more substituted Cα position (benzylic-like position relative to the pyridine ring). This creates a delicate balance. For many nucleophiles, even under acidic conditions, the attack still occurs at the less hindered Cβ position. However, with weaker nucleophiles, a greater proportion of attack at Cα may be observed as the reaction takes on more Sₙ1 character.
Research has shown that the reaction of 2-(oxiran-2-yl)pyridine with chiral primary amines in the presence of a Lewis acid like Sc(OTf)₃ proceeds with high regioselectivity, leading exclusively to the corresponding β-amino alcohols via attack at the Cβ position.[5]
Diagram 3: Regioselectivity in Ring-Opening. The choice of conditions dictates the site of nucleophilic attack.
Applications in Medicinal Chemistry and Drug Development
The true value of 2-(oxiran-2-yl)pyridine is realized in its conversion to downstream products that are key intermediates in pharmaceutical synthesis. The resulting 1-(pyridin-2-yl)ethane-1,2-diol derivatives and, particularly, the β-amino alcohols, are versatile chiral building blocks.
While direct use of 2-(oxiran-2-yl)pyridine in a final drug synthesis is less commonly published, the synthesis of major pharmaceuticals from its immediate precursor, 2-vinylpyridine, underscores the importance of this structural motif. The reactions of 2-vinylpyridine often mirror the reactivity expected from the epoxide.
Case Study: Betahistine Synthesis Betahistine is an anti-vertigo drug used to treat Meniere's disease.[6] Its synthesis is a prime example of the aza-Michael addition of methylamine to 2-vinylpyridine.[6][7][8] This reaction is mechanistically analogous to the ring-opening of 2-(oxiran-2-yl)pyridine with methylamine, which would also yield the betahistine core structure after reduction of the hydroxyl group.
Diagram 4: Synthetic logic for Betahistine. Demonstrates the analogous reactivity of the epoxide and vinyl precursors.
Case Study: Axitinib Synthesis Axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[9] Several patented synthetic routes for Axitinib utilize 2-vinylpyridine as a key starting material in a palladium-catalyzed Heck coupling reaction.[10][11] This highlights the industrial relevance of the 2-(ethenyl)pyridine moiety, which is directly accessible from 2-(oxiran-2-yl)pyridine via elimination reactions.
Representative Experimental Protocol: Nucleophilic Ring-Opening
This protocol details the regioselective ring-opening of racemic 2-(oxiran-2-yl)pyridine with a chiral amine, (S)-1-phenylethylamine, as a representative example of the synthesis of valuable β-amino alcohol intermediates. This procedure is adapted from the work of Wosińska-Hrydczuk, M., & Skarżewski, J. (2019).[5]
Objective: To synthesize (1S,2S)- and (1R,2R)-1-phenyl-2-(pyridin-2-yl)-2-((S)-1-phenylethylamino)ethanol.
Materials:
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2-(Oxiran-2-yl)pyridine
-
(S)-1-Phenylethylamine
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Scandium(III) triflate (Sc(OTf)₃)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous solvent (e.g., Acetonitrile or Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-(oxiran-2-yl)pyridine (1.0 equiv).
-
Solvent and Reagents: Add anhydrous solvent, followed by (S)-1-phenylethylamine (1.2 equiv), DIEA (1.5 equiv), and finally the Lewis acid catalyst, Sc(OTf)₃ (0.1 equiv). Causality Note: The Lewis acid activates the epoxide towards nucleophilic attack, while DIEA acts as a non-nucleophilic base to scavenge any protons generated, preventing unwanted side reactions.
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Reaction: Heat the reaction mixture to 80 °C and stir for the required time (monitoring by TLC is essential, this can take several days).
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting diastereomeric β-amino alcohols can be separated and purified using column chromatography on silica gel.
Safety and Handling
2-(Oxiran-2-yl)pyridine is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
Conclusion
2-(Oxiran-2-yl)pyridine stands out as a strategically valuable building block for researchers in drug discovery and organic synthesis. Its true utility is unlocked through the regioselective ring-opening of its epoxide functionality, providing a reliable and versatile entry point to chiral β-amino alcohols and other key pharmaceutical intermediates. By understanding the interplay of steric and electronic factors that control its reactivity, scientists can harness the power of this synthon to construct complex, biologically active molecules with precision and efficiency. The established relevance of its precursor, 2-vinylpyridine, in the synthesis of marketed drugs like Betahistine and Axitinib, further solidifies the importance of the 2-substituted pyridine framework in modern medicinal chemistry.
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